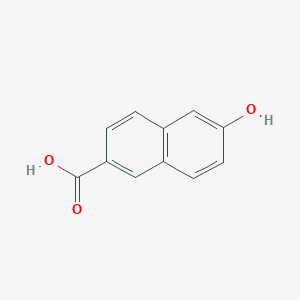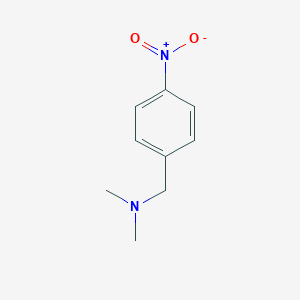![molecular formula C15H10N2O B101578 5,11-Dihydro-6H-indolo[3,2-c]chinolin-6-on CAS No. 18735-98-3](/img/structure/B101578.png)
5,11-Dihydro-6H-indolo[3,2-c]chinolin-6-on
Übersicht
Beschreibung
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a chemical compound that has been synthesized and evaluated for its potential as a topoisomerase-I inhibitor, which is a promising target for anticancer drugs. The compound has shown potent in vitro anticancer activity and has been tested in vivo in mice bearing human xenografts, demonstrating its potential as a therapeutic agent .
Synthesis Analysis
The synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones involves a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade. This method starts with 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides and employs CuBr and t-BuONa in dimethylformamide (DMF) to achieve the desired products. The reaction conditions have been optimized to yield high product yields and exhibit a good substrate scope. This synthetic route has been applied to the concise total synthesis of the alkaloid isocryptolepine .
Molecular Structure Analysis
The molecular structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one is characterized by the presence of an indoloquinoline core, which is a fused heterocyclic system combining an indole and a quinoline moiety. The compound also possesses a lactam ring, which is essential for its biological activity as a topoisomerase-I inhibitor. Docking simulations have been used to study the interaction of the compound with the Top-DNA cleavable complex, which is crucial for guiding future optimization of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones are primarily focused on the formation of the indoloquinoline core through a cascade reaction. The copper(I)-catalyzed process integrates nitrile addition and N-arylation steps to construct the complex molecular architecture efficiently. The cascade reaction is a key step in the synthesis of these compounds, which can be further modified to enhance their biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones are not detailed in the provided papers, the general properties of such compounds can be inferred. They are likely to be solid at room temperature and may exhibit fluorescence due to their extended conjugated system. Their solubility in organic solvents like DMF is implied by their use in synthesis, and their stability under the reaction conditions suggests a degree of robustness. The presence of a lactam ring and potential for various substitutions on the indoloquinoline core indicates a significant potential for chemical modification, which can be exploited to tune their physical and chemical properties for better therapeutic efficacy .
Wissenschaftliche Forschungsanwendungen
Haspin-Kinase-Inhibitoren
Die Verbindung wurde bei der Entwicklung und biologischen Bewertung neuartiger, selektiver Haspin-Inhibitoren eingesetzt . Haspin-Kinase spielt eine entscheidende Rolle bei der Zellteilung, und Inhibitoren können in der Krebstherapie eingesetzt werden. Die inhibitorische Aktivität der Derivate dieser Verbindung wurde an Haspin-Kinase beurteilt, wobei einige einen IC50 von 1 und 2 nM aufweisen .
Synthese von Lamellarin-Isosteren
Es wurde eine Bibliothek substituierter Indolo[2,3-c]chinolon-6-one, darunter “5,11-Dihydro-6H-indolo[3,2-c]chinolin-6-on”, als vereinfachte Lamellarin-Isostere entwickelt . Lamellarine sind eine Gruppe mariner Alkaloide, die für ihre vielfältigen biologischen Aktivitäten, einschließlich ihrer Antikrebsaktivität, bekannt sind.
Kupfer(I)-katalysierte Nitril-Additions-/N-Arylierungs-Ringschluss-Kaskade
Die Verbindung wurde aus 2-(2-Bromphenyl)-N-(2-Cyanophenyl)acetamiden durch eine Kupfer(I)-katalysierte Nitril-Additions-/N-Arylierungs-Ringschluss-Kaskade synthetisiert . Diese Methode bietet einen neuen Weg für die Synthese komplexer Moleküle.
DNA-Topoisomerase-I-Inhibitoren
Derivate der Verbindung haben den charakteristischen DNA-Topoisomerase-I-Inhibitionsmechanismus der Wirkung gezeigt . DNA-Topoisomerasen sind Enzyme, die die Änderungen der DNA-Struktur kontrollieren, indem sie das Aufbrechen und Wiederverbinden des Phosphodiester-Rückgrats von DNA-Strängen während des normalen Zellzyklus katalysieren.
Regioselektive intramolekulare direkte Arylierungen
Die Verbindung war an regioselektiven intramolekularen direkten C-3- und C-2-Arylierungen der Indolringe beteiligt . Dieser Prozess ist entscheidend für die diastereospezifische Herstellung von Spiro-Indolin-3,3’-Oxindolen, die wichtige strukturelle Motive in vielen Naturprodukten und Pharmazeutika sind.
Antikrebsforschung
Die Verbindung hat interessante Zelleffekte auf die Osteosarkom-Zelllinie U-2 OS gezeigt . Dies deutet auf mögliche Anwendungen in der Antikrebsforschung hin, insbesondere bei der Entwicklung neuer Therapeutika für Osteosarkome.
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit dna topoisomerase-i inhibitory activity .
Mode of Action
It’s worth noting that compounds with similar structures have shown to inhibit dna topoisomerase-i, an enzyme that alters the supercoiling of dna, which is crucial for dna replication and transcription .
Biochemical Pathways
If the compound acts as a dna topoisomerase-i inhibitor, it could potentially interfere with dna replication and transcription processes .
Result of Action
If the compound acts as a dna topoisomerase-i inhibitor, it could potentially lead to dna damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Eigenschaften
IUPAC Name |
5,11-dihydroindolo[3,2-c]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382829 | |
| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18735-98-3 | |
| Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one interact with its target and what are the downstream effects?
A: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives have been identified as potent inhibitors of topoisomerase I []. These compounds act by stabilizing the topoisomerase I-DNA cleavable complex, ultimately leading to DNA damage and apoptosis, particularly in cancer cells [].
Q2: What are the key structural features and spectroscopic data associated with 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one?
A: 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives typically exhibit characteristic signals in NMR and mass spectrometry consistent with their structure. Specific spectroscopic data can vary based on the substitution pattern on the core structure. For detailed information on characterization, refer to the original research articles [, , ].
Q3: How does the structure of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one influence its biological activity?
A: Structure-activity relationship (SAR) studies have demonstrated the importance of substituents on the 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one core for its topoisomerase I inhibitory activity and anticancer potency. For example, the presence of a chloro group at the 3-position and bis[2-(dimethylamino)ethyl] substituents at the 5- and 12-positions significantly enhances activity []. Additionally, variations in substituents on the indole and quinoline rings can impact the compound's selectivity and potency [].
Q4: What synthetic approaches are available for accessing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives?
A4: Several synthetic strategies have been developed for the preparation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones. These include:
- Copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade: This method utilizes 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides as starting materials and provides access to a diverse range of derivatives in high yields [].
- Palladium-catalyzed regioselective intramolecular direct arylation: This approach employs N-(o-bromophenyl)-3-indolecarboxamides as substrates and allows for the diastereospecific synthesis of spiro-indoline-3,3′-oxindoles and 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones [].
- Palladium-catalyzed dual C–H activation: This method utilizes N-phenyl-1H-indole-3-carboxamides as starting materials and enables the formation of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones via a dual C–H activation process [].
Q5: Have computational methods been employed to study 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one and its derivatives?
A: Yes, docking simulations have been utilized to investigate the binding mode of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one derivatives within the topoisomerase I-DNA complex. This approach provides valuable insights for optimizing these compounds as topoisomerase I inhibitors [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

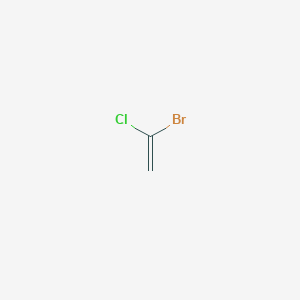
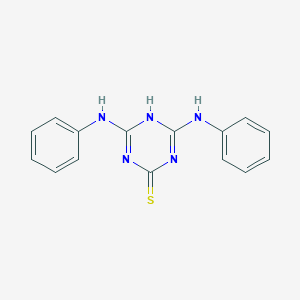


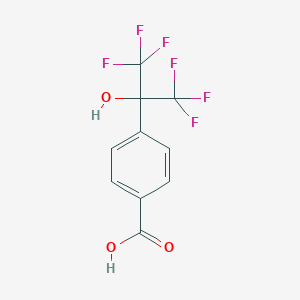
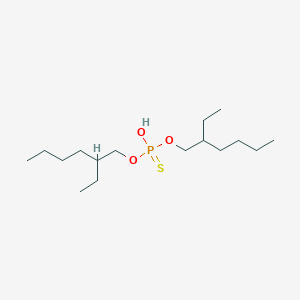
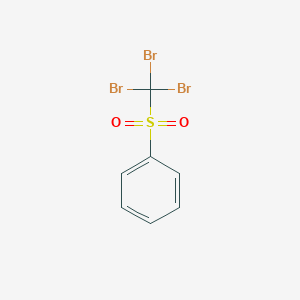

![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)
